
CRX-527: A Technical Guide to a Synthetic TLR4
Agonist

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: CRX 527

Cat. No.: B1240802 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
CRX-527 is a synthetic, hexa-acylated lipid A mimetic belonging to the aminoalkyl

glucosaminide 4-phosphate (AGP) family.[1] It is a potent and highly specific agonist of Toll-like

receptor 4 (TLR4), a key pattern recognition receptor of the innate immune system.[1] By

activating TLR4, CRX-527 initiates downstream signaling cascades that lead to the production

of pro-inflammatory cytokines and the activation of adaptive immune responses.[1] Notably,

CRX-527 exhibits significantly lower toxicity compared to lipopolysaccharide (LPS), the natural

ligand for TLR4, making it an attractive candidate for various therapeutic applications, including

as a vaccine adjuvant and a radioprotective agent.[1][2] An important characteristic of CRX-527

is its ability to activate TLR4 signaling independently of the co-receptor CD14.[1]
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Property Value

CAS Number 216014-14-1

Molecular Formula C₈₁H₁₅₁N₂O₁₉P

Molecular Weight 1488.07 g/mol

Appearance Clear, colorless lipidic film

Solubility
1 mg/ml in DMSO containing 0.2% triethylamine

(TEA)

Purity ≥90% (UHPLC)

Working Concentration 100 pg/ml - 10 ng/ml

Mechanism of Action: TLR4 Signaling
CRX-527 functions as a molecular mimic of lipid A, the active component of LPS.[1] Upon

binding to the MD-2 co-receptor, it induces the dimerization of TLR4, initiating two distinct

downstream signaling pathways: the MyD88-dependent and the TRIF-dependent pathways.[1]

MyD88-Dependent Pathway: This pathway leads to the activation of NF-κB and the

subsequent transcription of pro-inflammatory cytokines such as TNF-α and IL-1β.

TRIF-Dependent Pathway: This pathway results in the activation of IRF3 and the production

of type I interferons (IFN-α/β).[2]

Both pathways contribute to the maturation of dendritic cells (DCs) and the subsequent

activation of T-cell mediated adaptive immunity.
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CRX-527 activated TLR4 signaling pathways.

Quantitative Data
In Vitro Activity: TLR4 Activation in HEK-Blue™ Cells
HEK-Blue™ hTLR4 cells are engineered to express human TLR4, MD-2, and CD14, along with

a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-

κB-inducible promoter. TLR4 activation by CRX-527 can be quantified by measuring SEAP

activity.

Assay Parameter Value Reference

HEK-Blue™ hTLR4

Activation

Working

Concentration
100 pg/ml - 10 ng/ml [1]

In Vivo Cytokine Induction in Mice
The adjuvant activity of CRX-527 is demonstrated by its ability to induce the production of key

cytokines in vivo. The following table summarizes cytokine levels in lymphoid tissues of BALB/c
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mice immunized with BCG or BCG-MSP1C with or without CRX-527 (0.5 mg/kg,

intraperitoneal).
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Cytokine Tissue Treatment Group

Cytokine
Concentration
(pg/ml, mean ±
SEM)

TNF-α Spleen
BCG-MSP1C + CRX-

527
96.92 ± 0.62

Lymph Node
BCG-MSP1C + CRX-

527
86.89 ± 0.68

Liver
BCG-MSP1C + CRX-

527
75.44 ± 0.12

Spleen BCG + CRX-527 96.44 ± 0.27

Lymph Node BCG + CRX-527 75.73 ± 0.17

Liver BCG + CRX-527 74.97 ± 0.34

IFN-γ Liver BCG + CRX-527 216.18 ± 1.66

Spleen BCG + CRX-527 211.93 ± 0.52

Lymph Node BCG + CRX-527 202.78 ± 0.04

Liver
BCG-MSP1C + CRX-

527
207.98 ± 0.82

Spleen
BCG-MSP1C + CRX-

527
195.87 ± 0.30

Lymph Node
BCG-MSP1C + CRX-

527
178.54 ± 0.05

IL-1β Spleen
BCG-MSP1C + CRX-

527
60.16 ± 0.53

Liver BCG + CRX-527 58.77 ± 0.60

Spleen BCG + CRX-527 57.82 ± 0.44

IL-4 Spleen
BCG-MSP1C + CRX-

527
20.49 ± 0.15
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Liver
BCG-MSP1C + CRX-

527
20.49 ± 0.08

Lymph Node
BCG-MSP1C + CRX-

527
17.91 ± 0.04

Spleen BCG + CRX-527 18.87 ± 0.26

Liver BCG + CRX-527 18.01 ± 0.03

In Vivo Efficacy: Radioprotection in Mice
CRX-527 has been shown to protect mice from lethal doses of total body irradiation (TBI).

Animal Model
Radiation
Dose

CRX-527
Treatment

Survival Rate Reference

Wild-type

C57BL/6 mice
7.5 Gy TBI

0.5 mg/kg IP

(24h and 2h

before TBI)

100% [2]

Wild-type

C57BL/6 mice
7.5 Gy TBI

None (Irradiation

only)
50% [2]

Wild-type

C57BL/6 mice
9 Gy TBI

0.5 mg/kg IP

(24h and 2h

before TBI)

80% increase vs.

untreated
[2]

TLR4-/- mice 7.5 Gy TBI

0.5 mg/kg IP

(24h and 2h

before TBI)

No significant

protection
[2]

Experimental Protocols
In Vitro TLR4 Activation using HEK-Blue™ hTLR4 Cells
This protocol describes the measurement of CRX-527-induced TLR4 activation by quantifying

SEAP reporter activity.

Materials:
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HEK-Blue™ hTLR4 cells

HEK-Blue™ Detection medium

CRX-527

LPS (positive control)

Endotoxin-free water (negative control)

96-well flat-bottom plates

Procedure:

Prepare a cell suspension of HEK-Blue™ hTLR4 cells at a density of ~1.4 x 10⁵ cells/ml in

pre-warmed HEK-Blue™ Detection medium.[3]

Add 20 µl of CRX-527 at various concentrations, positive control (LPS, e.g., 100 ng/ml), and

negative control (endotoxin-free water) to respective wells of a 96-well plate.[3][4]

Add 180 µl of the cell suspension to each well (~25,000 cells/well).[3]

Incubate the plate at 37°C in a 5% CO₂ incubator for 6-24 hours.[3]

Measure SEAP activity by reading the optical density (OD) at 620-655 nm using a

spectrophotometer.[4]
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Prepare HEK-Blue™ hTLR4
cell suspension
(~1.4e5 cells/ml)

Add 180 µl of cell
suspension to each well

Add 20 µl of CRX-527,
LPS (positive control), or
water (negative control)

to a 96-well plate

Incubate at 37°C, 5% CO₂

for 6-24 hours

Measure SEAP activity
(OD 620-655 nm)
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Workflow for HEK-Blue™ hTLR4 cell assay.

In Vivo Mouse Immunization and Anti-Tumor Efficacy
This protocol outlines a therapeutic vaccination study in a mouse melanoma model.

Materials:

C57BL/6 mice

B16OVA melanoma cells

CRX-527

OVA CTL and T-helper peptides

DMSO

Saline solution
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Procedure:

Inject 100,000 B16OVA tumor cells intradermally into C57BL/6 mice.

Once tumors are palpable, vaccinate the mice with one of the following treatments (n=10 per

group):

1 nmol of CRX-527 alone

A mixture of CRX-527 and OVA CTL and T-helper peptides

Conjugates of CRX-527 with OVA CTL and T-helper peptides

To prepare the vaccine, dissolve the compounds in DMSO to a concentration of 500 µM and

sonicate in a water bath for 15 minutes. Mix the required amount with saline solution for a

final injection volume of 30 µl per mouse.[5]

Monitor tumor growth over time.

On day 18, withdraw blood to monitor the induction of SIINFEKL-specific CD8+ T cell

responses by tetramer staining.
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Workflow for in vivo anti-tumor efficacy study.

In Vivo Radioprotection Study in Mice
This protocol details an experiment to evaluate the radioprotective effects of CRX-527.

Materials:

C57BL/6 wild-type and TLR4-/- mice

CRX-527

Source of total body irradiation (TBI)

Procedure:

Divide mice into control and treatment groups (n=10 per group).
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For the treatment group, administer CRX-527 at a dose of 0.5 mg/kg via intraperitoneal (IP)

injection at 24 hours and 2 hours before TBI.[2]

Expose mice to a lethal dose of TBI (e.g., 7.5 Gy).[2]

Monitor the survival of the mice for 30 consecutive days and plot a survival curve.

Conclusion
CRX-527 is a promising synthetic TLR4 agonist with a well-defined mechanism of action and a

favorable safety profile compared to LPS. Its ability to potently activate both MyD88- and TRIF-

dependent signaling pathways makes it a versatile tool for stimulating innate and adaptive

immunity. The quantitative data and experimental protocols provided in this guide offer a

comprehensive resource for researchers and drug development professionals interested in

exploring the therapeutic potential of CRX-527 as a vaccine adjuvant, immunomodulator, or

radioprotective agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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